2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide
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Overview
Description
2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide is a complex organic compound that features a benzo[d]thiazole moiety, a hydroxyphenyl group, and a phenylsulfonyl acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the hydroxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Introduction of the phenylsulfonyl acetamide group: This can be done through sulfonylation reactions followed by amide formation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter the benzo[d]thiazole ring or the sulfonyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure may allow it to interact with specific enzymes or receptors, making it a potential lead compound for drug development.
Industry
In industrial applications, this compound may be used in the synthesis of advanced materials, such as polymers or dyes. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety and the hydroxyphenyl group may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-acetamide: Lacks the phenylsulfonyl group, which may affect its reactivity and biological activity.
N-(4-hydroxyphenyl)-2-(phenylsulfonyl)acetamide: Lacks the benzo[d]thiazole moiety, which may influence its chemical properties and applications.
Uniqueness
2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide is unique due to the combination of its structural features. The presence of the benzo[d]thiazole ring, hydroxyphenyl group, and phenylsulfonyl acetamide moiety provides a versatile platform for various chemical modifications and applications.
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S2/c24-18-11-10-14(12-16(18)21-23-17-8-4-5-9-19(17)28-21)22-20(25)13-29(26,27)15-6-2-1-3-7-15/h1-12,24H,13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDCCEZGSQVBMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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